molecular formula C8H16O4 B14399369 Acetic acid;1-butoxyethenol CAS No. 88382-53-0

Acetic acid;1-butoxyethenol

Cat. No.: B14399369
CAS No.: 88382-53-0
M. Wt: 176.21 g/mol
InChI Key: FOSWHTVWFZNUKI-UHFFFAOYSA-N
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Description

Acetic acid;1-butoxyethenol is an organic compound that combines the properties of acetic acid and 1-butoxyethenol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-butoxyethenol, on the other hand, is an ether with a butoxy group attached to an ethenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;1-butoxyethenol can be synthesized through esterification, a reaction between acetic acid and 1-butoxyethanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:

CH3COOH+CH3(CH2)3CH2OHCH3COOCH2(CH2)3CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_3\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)3​CH2​OH→CH3​COOCH2​(CH2​)3​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or acidic ionic liquids are used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-butoxyethenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Butanoic acid and acetaldehyde.

    Reduction: 1-butoxyethanol and acetic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-butoxyethenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-butoxyethenol involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 1-butoxyethanol, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-butoxyethenol is unique due to its specific combination of acetic acid and 1-butoxyethanol, providing distinct solvent properties and potential biological activities not found in other similar esters.

Properties

CAS No.

88382-53-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;1-butoxyethenol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-3-4-5-8-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

FOSWHTVWFZNUKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)O.CC(=O)O

Origin of Product

United States

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